4-(1H-imidazol-2-yl)benzonitrile

Description

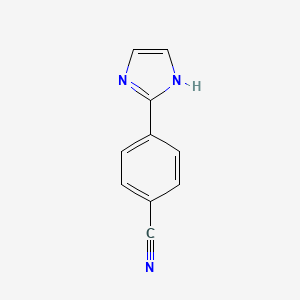

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-imidazol-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISJCKCQDMBPKML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356272 | |

| Record name | 4-(1H-imidazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98298-49-8 | |

| Record name | 4-(1H-imidazol-2-yl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 4-(1H-imidazol-2-yl)benzonitrile

An In-Depth Technical Guide to the Synthesis of 4-(1H-imidazol-2-yl)benzonitrile

Abstract

This technical guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] The imidazole core is a privileged scaffold in numerous biologically active molecules, making efficient access to its derivatives crucial for drug discovery programs.[2][3] This document details the foundational Radziszewski and van Leusen imidazole syntheses, alongside other notable condensation strategies. For each core method, the guide elucidates the underlying reaction mechanisms, explains the rationale behind experimental choices, and provides detailed, step-by-step protocols. A comparative analysis of these routes is presented to assist researchers in selecting the optimal strategy based on factors such as yield, scalability, and reagent availability. All technical claims are supported by authoritative references, and key workflows are visualized to enhance comprehension for researchers, scientists, and drug development professionals.

Introduction: Significance of this compound

The imidazole ring is a fundamental five-membered aromatic heterocycle present in a vast array of natural products and synthetic compounds, including the essential amino acid histidine.[4] Its unique electronic properties and ability to act as both a hydrogen bond donor and acceptor make it a versatile pharmacophore in medicinal chemistry.[1][3] The title compound, this compound, couples this privileged imidazole scaffold with a benzonitrile moiety. The nitrile group is a valuable functional handle, serving as a precursor to other functional groups like tetrazoles or amidines, and can participate in critical binding interactions with biological targets. Consequently, this compound serves as a key building block for the synthesis of more complex molecules in the development of novel therapeutics.[5]

This guide focuses on the most robust and widely applicable methods for the synthesis of this valuable intermediate, providing both theoretical grounding and practical, actionable protocols.

Core Synthetic Strategies

The construction of the 2-substituted imidazole ring system can be achieved through several classic and modern synthetic reactions. The most relevant and field-proven methods for synthesizing this compound involve multi-component reactions that are prized for their efficiency and atom economy.

The Radziszewski Imidazole Synthesis

First reported by Heinrich Debus and later extensively developed by Bronisław Radziszewski, this method is a cornerstone of imidazole synthesis.[6][7] The Radziszewski reaction is a multi-component condensation of a 1,2-dicarbonyl compound, an aldehyde, and a source of ammonia.[8] For the target molecule, the reactants are glyoxal (the 1,2-dicarbonyl), 4-formylbenzonitrile (the aldehyde), and an ammonia source like ammonium acetate.[7][9]

Causality and Mechanistic Insight: The reaction proceeds through the initial formation of a diimine intermediate from the condensation of glyoxal with two equivalents of ammonia.[6][8] This diimine then undergoes condensation with the aldehyde, 4-formylbenzonitrile. Subsequent cyclization and dehydration (aromatization) yield the final 2,4,5-unsubstituted imidazole ring bearing the 4-cyanophenyl group at the 2-position. The use of ammonium acetate is particularly advantageous as it serves as both the ammonia source and a mild acidic catalyst to promote the condensation steps.

Caption: General scheme for the Radziszewski synthesis.

The van Leusen Imidazole Synthesis

The van Leusen reaction is another powerful multi-component strategy for forming imidazole rings.[2][10] It involves the reaction of an aldimine with tosylmethyl isocyanide (TosMIC).[11] The aldimine can be pre-formed or, more conveniently, generated in situ from an aldehyde (4-formylbenzonitrile) and an amine (ammonia), making it a versatile one-pot, three-component reaction (vL-3CR).[10]

Causality and Mechanistic Insight: The reaction is driven by the unique reactivity of TosMIC, which possesses an acidic methylene group, an isocyanide carbon, and a tosyl group that functions as an excellent leaving group.[10][12] The mechanism begins with the base-catalyzed deprotonation of TosMIC. The resulting anion attacks the imine (formed from 4-formylbenzonitrile and ammonia), initiating a [3+2] cycloaddition.[2] This is followed by tautomerization and subsequent elimination of p-toluenesulfinic acid (TosH) from the cyclized intermediate, which drives the aromatization to form the stable imidazole ring.[10][11] The choice of a non-nucleophilic base, such as potassium carbonate or DBU, is critical to prevent side reactions with the isocyanide.

References

- 1. This compound Research Chemical [benchchem.com]

- 2. Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 5. 4-(1H-Benzimidazol-2-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. ijprajournal.com [ijprajournal.com]

- 9. benchchem.com [benchchem.com]

- 10. Van Leusen Imidazole Synthesis [organic-chemistry.org]

- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]

- 12. Van Leusen Reaction | NROChemistry [nrochemistry.com]

A Comprehensive Technical Guide to the Formation Mechanism of 4-(1H-imidazol-2-yl)benzonitrile

Abstract: This technical guide provides an in-depth analysis of the predominant synthetic pathway for 4-(1H-imidazol-2-yl)benzonitrile, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The primary focus is on the Debus-Radziszewski imidazole synthesis, a robust and versatile multi-component reaction. We will dissect the underlying reaction mechanism, offering a step-by-step causal explanation for the transformation. Furthermore, this guide presents a validated experimental protocol, complete with data tables and workflow visualizations, to ensure reproducibility and underscore the principles of a self-validating experimental design. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this molecule's synthesis.

Introduction to this compound

The imidazole ring is a foundational scaffold in a vast array of biologically active molecules, including the essential amino acid histidine.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in drug design. The target molecule, this compound, couples this vital heterocycle with a benzonitrile moiety, a versatile functional group that can serve as a precursor for more complex structures or as a key interacting element in a pharmacophore.

The synthesis of 2-aryl-substituted imidazoles like the title compound is most efficiently achieved through a class of multi-component reactions. Among these, the Debus-Radziszewski imidazole synthesis stands out for its reliability and atom economy.[3][4] This reaction, first reported by Heinrich Debus in 1858, condenses a 1,2-dicarbonyl, an aldehyde, and ammonia to construct the imidazole core.[2][5]

This guide will elucidate the formation of this compound via this classic, yet highly relevant, synthetic transformation.

Core Synthetic Strategy: The Debus-Radziszewski Reaction

The Debus-Radziszewski synthesis is a powerful one-pot method for creating substituted imidazoles.[3][6] For the specific synthesis of this compound, the reaction relies on three key precursor components:

-

1,2-Dicarbonyl: Glyoxal (CHOCHO), the simplest 1,2-dicarbonyl, forms the C4-C5 backbone of the imidazole ring.[6]

-

Aldehyde: 4-Formylbenzonitrile provides the 2-aryl substituent, defining the final product's identity.

-

Ammonia Source: Two equivalents of ammonia (NH₃) are required to supply the nitrogen atoms at positions 1 and 3 of the heterocycle. Ammonium acetate is a frequently used reagent as it conveniently serves as both the ammonia source and a mild acidic catalyst.[5][7]

The convergence of these three components under appropriate thermal conditions orchestrates the formation of the desired product in a highly efficient manner.

Mechanistic Deep Dive: Step-by-Step Formation

While the precise sequence can be debated, the reaction is generally understood to proceed in two principal stages.[3][4][8] The causality behind each step is critical for understanding reaction optimization and potential side-product formation.

Stage 1: Formation of the Glyoxal Diimine Intermediate

The first stage involves the reaction between the 1,2-dicarbonyl (glyoxal) and two equivalents of ammonia. This is a classic condensation reaction to form an imine.

-

Step 1a: Nucleophilic Attack. The nitrogen atom of ammonia acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of glyoxal.

-

Step 1b: Proton Transfer & Dehydration. A proton transfer followed by the elimination of a water molecule yields a mono-imine intermediate.

-

Step 1c: Second Condensation. The process repeats on the second carbonyl group with another molecule of ammonia, yielding the crucial glyoxal diimine intermediate. This intermediate is the core building block for the subsequent cyclization.

Stage 2: Condensation with 4-Formylbenzonitrile and Cyclization

In the second stage, the pre-formed diimine condenses with the aldehyde, 4-formylbenzonitrile, to construct the heterocyclic ring.

-

Step 2a: Imine Formation. One of the nitrogen atoms of the glyoxal diimine attacks the carbonyl carbon of 4-formylbenzonitrile. Concurrently, the other imine nitrogen is protonated.

-

Step 2b: Tautomerization & Nucleophilic Attack. An amine-imine tautomerization occurs. The resulting enamine-like intermediate then undergoes an intramolecular nucleophilic attack, where a nitrogen atom attacks a carbon of the adjacent imine, initiating the ring-closing process.

-

Step 2c: Cyclization and Aromatization. The cyclized intermediate is not yet aromatic. The final step involves the elimination of a molecule of water (dehydration) from the ring structure. This dehydration step is the thermodynamic driving force, leading to the formation of the stable, aromatic imidazole ring.

The overall mechanistic pathway is illustrated below.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 3. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]

- 4. scribd.com [scribd.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. researchgate.net [researchgate.net]

- 7. An expeditious green route toward 2-aryl-4-phenyl-1H-imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Debus- Radziszewski Imidazole Synthesis, Knorr Pyrazole Synthesis | PPTX [slideshare.net]

4-(1H-imidazol-2-yl)benzonitrile molecular weight

An In-depth Technical Guide to the Molecular Weight and Characterization of 4-(1H-imidazol-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, focusing on the determination of its molecular weight and the associated analytical methodologies critical for its validation in research and development settings. As a heterocyclic compound incorporating both imidazole and benzonitrile moieties, it represents a valuable scaffold in medicinal chemistry and materials science. Accurate characterization is the bedrock of reproducible science, and this document serves as a practical guide to ensuring the identity, purity, and structural integrity of this compound.

Core Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application. This compound is a small organic molecule whose characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇N₃ | [1][2][3] |

| Average Molecular Weight | 169.18 g/mol | [1][3][4][5] |

| Monoisotopic Mass | 169.063997 g/mol | [6] |

| CAS Number | 98298-49-8 | [1][2][3][4] |

| Appearance | Off-white crystalline powder | [6][7] |

| Storage Temperature | 2-8°C or -20°C | [1][3] |

| Purity (Commercial) | ≥95% | [2] |

The molecular weight is a cornerstone parameter, calculated based on the molecular formula C₁₀H₇N₃.

-

Carbon: 10 atoms × 12.011 u = 120.11 u

-

Hydrogen: 7 atoms × 1.008 u = 7.056 u

-

Nitrogen: 3 atoms × 14.007 u = 42.021 u

-

Total Average Mass: 169.187 u

While theoretical calculation provides a precise value, empirical verification is essential to confirm the identity of a synthesized or procured batch.

Experimental Verification of Molecular Weight: Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. It measures the mass-to-charge ratio (m/z) of ionized molecules. For a molecule like this compound, Electrospray Ionization (ESI) is a highly effective soft ionization technique that typically generates protonated molecular ions [M+H]⁺.

Causality in Method Selection: ESI-MS

Electrospray ionization is chosen for its ability to generate intact molecular ions from polar, thermally labile compounds without significant fragmentation. The imidazole and nitrile groups in the target molecule provide sufficient polarity and basic nitrogen sites that are readily protonated in the acidic mobile phase, making ESI an ideal choice for generating a strong [M+H]⁺ signal.

Protocol: ESI-MS Analysis

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of this compound.

-

Dissolve the sample in 1 mL of a suitable solvent, such as methanol or acetonitrile, to create a 1 mg/mL stock solution.

-

Further dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid). The formic acid aids in the protonation of the analyte.

-

-

Instrumentation and Infusion:

-

Set up a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF) calibrated according to the manufacturer's protocol.

-

Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump. Direct infusion is sufficient for confirming molecular weight and avoids chromatographic separation.

-

-

MS Parameter Optimization:

-

Ionization Mode: Positive ion mode is selected to detect the protonated species [M+H]⁺.

-

Capillary Voltage: Typically set between 3.0 and 4.5 kV to ensure efficient spray and ionization.

-

Source Temperature: Set to 100-150°C to aid desolvation without causing thermal degradation.

-

Mass Range: Scan a range that comfortably includes the expected ion, for instance, m/z 100-500.

-

-

Data Acquisition and Interpretation:

-

Acquire the mass spectrum.

-

The primary peak of interest should correspond to the [M+H]⁺ ion.

-

Expected m/z: 169.0640 (monoisotopic mass of C₁₀H₇N₃) + 1.0078 (mass of H⁺) = 170.0718 .

-

The presence of a dominant peak at this m/z value, with the correct isotopic pattern for C₁₀H₇N₃, provides high-confidence confirmation of the compound's molecular weight and elemental composition.

-

Caption: Workflow for molecular weight confirmation via ESI-MS.

Structural Confirmation and Purity Assessment

While MS confirms the molecular formula, it does not distinguish between structural isomers. Therefore, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are required for complete characterization.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for unambiguous structural elucidation.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for heterocyclic compounds and can reveal exchangeable protons like the N-H of the imidazole ring.

-

Acquisition:

-

Acquire a ¹H NMR spectrum to observe the number of unique protons, their splitting patterns (multiplicity), and integration (ratio).

-

Acquire a ¹³C NMR spectrum to identify the number of unique carbon environments.

-

(Optional) Perform 2D NMR experiments (e.g., COSY, HSQC) to establish connectivity between atoms.

-

-

Interpretation: The resulting spectra must be consistent with the structure of this compound, showing characteristic signals for the aromatic protons on both the benzonitrile and imidazole rings, as well as the exchangeable N-H proton. This validates the specific connectivity of the atoms, ruling out isomers such as 4-(1H-imidazol-1-yl)benzonitrile.[7][8]

B. High-Performance Liquid Chromatography (HPLC)

HPLC is the standard for determining the purity of a chemical compound by separating it from any non-volatile impurities.

-

System Preparation:

-

Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.

-

Detector: UV-Vis detector set to a wavelength where the compound has strong absorbance (e.g., 254 nm).

-

-

Method Development:

-

Start with an isocratic method (e.g., 30% B) to determine the approximate retention time.

-

Develop a linear gradient method for optimal separation, for example:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-17 min: 95% B

-

17-18 min: 95% to 5% B

-

18-20 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL of a ~0.5 mg/mL sample solution.

-

-

Data Analysis:

-

The purity is calculated based on the relative area of the main peak compared to the total area of all peaks in the chromatogram.

-

A highly pure sample (>98%) will show a single major peak with minimal secondary peaks.

-

Comprehensive Quality Control Workflow

A robust quality control (QC) system ensures that a compound meets all specifications before its use in further applications. This workflow integrates synthesis with the analytical techniques discussed.

Caption: Integrated workflow for synthesis and quality control.

Conclusion

The molecular weight of this compound is definitively established as 169.18 g/mol (average mass). However, for the practicing scientist, this value is not merely a theoretical number but a critical parameter that must be empirically verified. A multi-faceted analytical approach, spearheaded by mass spectrometry for molecular weight confirmation and complemented by NMR for structural validation and HPLC for purity assessment, constitutes a self-validating system. Adherence to these rigorous characterization standards is indispensable for ensuring the reliability and reproducibility of scientific research and drug development endeavors.

References

- 1. usbio.net [usbio.net]

- 2. chemuniverse.com [chemuniverse.com]

- 3. 4-(1H-IMIDAZOL-2-YL)-BENZONITRILE | 98298-49-8 [amp.chemicalbook.com]

- 4. parchem.com [parchem.com]

- 5. 4-(1H-IMIDAZOL-2-YL)-BENZONITRILE | 98298-49-8 [amp.chemicalbook.com]

- 6. echemi.com [echemi.com]

- 7. 4-(1H-IMIDAZOL-1-YL)BENZONITRILE CAS#: 25372-03-6 [amp.chemicalbook.com]

- 8. Buy 4-(1H-imidazol-1-yl)benzonitrile | 25372-03-6 [smolecule.com]

A Technical Guide to 4-(1H-imidazol-2-yl)benzonitrile: Synthesis, Characterization, and Applications

Abstract

4-(1H-imidazol-2-yl)benzonitrile is a heterocyclic aromatic compound of significant interest to the pharmaceutical and materials science sectors. Its rigid, planar structure, combining a polar imidazole ring with an electron-withdrawing benzonitrile group, makes it a versatile pharmacophore and a valuable intermediate for synthesizing complex molecular architectures. This guide provides an in-depth technical overview of its nomenclature, physicochemical properties, validated synthetic protocols, comprehensive spectroscopic analysis, and key applications, with a focus on its role as a precursor to potent enzyme inhibitors.

Nomenclature and Structural Identification

The unambiguous identification of a chemical entity is foundational for research and development. This compound is systematically named according to IUPAC conventions, reflecting a benzonitrile core substituted at the 4-position with an imidazole ring linked via its 2-position.

-

IUPAC Name: this compound

-

Synonyms: 4-(Imidazol-2-yl)benzonitrile, Benzonitrile, 4-(1H-imidazol-2-yl)-[1]

-

Molecular Weight: 169.18 g/mol [2]

The structure consists of a para-substituted benzene ring, where one substituent is a nitrile (-C≡N) group and the other is a 1H-imidazole ring. The "1H" designation specifies the tautomeric form where the proton is on one of the nitrogen atoms of the imidazole ring.

Physicochemical Properties

Understanding the physicochemical properties of a compound is critical for designing experimental conditions, predicting its behavior in biological systems, and establishing quality control standards.

| Property | Value | Source(s) |

| Appearance | Off-white to pale yellow crystalline powder | [4] |

| Molecular Weight | 169.18 g/mol | [2][3] |

| Melting Point | 151-153 °C | [4][5] |

| Boiling Point | 358.1 ± 25.0 °C (Predicted) | [4][5] |

| Solubility | Good solubility in methanol; moderate in DMSO and DMF | [5] |

| pKa | 4.85 ± 0.10 (Predicted) | [4] |

| LogP | 1.74 (Predicted) | [4] |

| Topological Polar Surface Area (TPSA) | 41.6 Ų | [6] |

The compound's moderate lipophilicity (LogP) and TPSA fall within the range typical for drug-like molecules, suggesting potential for good membrane permeability and oral bioavailability.[5]

Synthesis and Purification

The synthesis of this compound is most commonly achieved via a condensation reaction, a variant of the Radziszewski imidazole synthesis. This approach offers high yields and utilizes readily available starting materials.

Principle of Synthesis

The core of the synthesis involves the condensation of an α-dicarbonyl compound (glyoxal), an aldehyde (4-formylbenzonitrile), and an ammonia source. The 4-formylbenzonitrile provides the C2-substituent of the imidazole ring, dictating the final product structure.

Detailed Experimental Protocol

Reaction: 4-formylbenzonitrile + Glyoxal + Ammonia → this compound

-

Reagent Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-formylbenzonitrile (1.0 eq) in a suitable solvent such as aqueous ethanol.

-

Reaction Initiation: Add an aqueous solution of glyoxal (40% wt., 1.1 eq) to the flask. Subsequently, add a source of ammonia, typically ammonium hydroxide (25% solution, 2.5 eq). Causality Note: The excess ammonia serves as both a reactant and a base to drive the condensation and cyclization steps.

-

Reaction Conditions: Heat the mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Work-up and Isolation: After cooling to room temperature, the product often precipitates from the reaction mixture. If not, the volume can be reduced under vacuum. The resulting solid is collected by vacuum filtration.

-

Purification: The crude solid is washed with cold water to remove inorganic salts and unreacted glyoxal. For higher purity, recrystallization from a solvent system like ethanol/water is effective. This process removes less polar impurities and yields a crystalline product.[7]

Spectroscopic Characterization

Structural confirmation is paramount. The following data are characteristic of the compound's identity and purity.

¹H NMR Spectroscopy

The proton NMR spectrum provides distinct signals for the aromatic protons of both the benzonitrile and imidazole rings.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.98 | Singlet (broad) | 1H | Imidazole N-H (exchangeable with D₂O) |

| ~8.18 | Doublet | 2H | Benzonitrile H (ortho to Imidazole) |

| ~7.75 | Doublet | 2H | Benzonitrile H (ortho to -CN) |

| ~7.42 | Singlet | 2H | Imidazole C4-H and C5-H |

| (Note: Exact chemical shifts may vary based on solvent and concentration. Data is representative based on similar structures[8]) |

¹³C NMR Spectroscopy

The carbon spectrum confirms the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~167.0 | Imidazole C =N (C2) |

| ~149.5 - 124.9 | Aromatic C 's (Benzene & Imidazole) |

| ~115.2 | Nitrile C ≡N |

| (Note: Data is representative based on similar benzimidazole structures[8]) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3345 | N-H Stretch | Imidazole N-H |

| ~2224 | C≡N Stretch | Nitrile |

| ~1594 | C=N Stretch | Imidazole Ring |

| (Note: Data is representative based on similar benzimidazole structures[8]) |

Applications in Research and Drug Development

The true value of this compound lies in its utility as a structural motif and chemical intermediate, particularly in the field of medicinal chemistry. The imidazole ring is a common feature in biologically active molecules, capable of forming key hydrogen bonds with protein targets.[9]

Key Intermediate for Kinase Inhibitors

This molecule is a well-established building block for the synthesis of p38 MAP kinase inhibitors.[10][11] The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the cellular signaling cascade that regulates the production of pro-inflammatory cytokines like TNF-α and IL-1. Dysregulation of this pathway is implicated in numerous inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease.[12]

-

Mechanism of Action: The imidazole core of inhibitors derived from this scaffold often acts as a hinge-binder, forming crucial hydrogen bonds within the ATP-binding pocket of the kinase.[11] The 4-cyanophenyl group typically extends into a hydrophobic region of the active site, contributing to the inhibitor's potency and selectivity. In some advanced inhibitors, this moiety can occupy an allosteric pocket adjacent to the ATP site, leading to exceptionally high affinity and slow dissociation rates.[10]

Scaffold for Other Biologically Active Molecules

Beyond kinase inhibition, the benzimidazole scaffold (a close relative) is found in agents with anti-HCV, antitumor, and antimicrobial properties, highlighting the broad potential of imidazole-based structures in drug discovery.[13][14]

Safety and Handling

As with any laboratory chemical, proper handling is essential.

-

Hazard Statements: Classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[1][15]

-

Precautionary Measures:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperatures range from 2-8°C to -20°C for long-term stability.[1][2]

Conclusion

This compound is more than a simple organic compound; it is a key enabling molecule for advanced research. Its straightforward synthesis, well-defined properties, and proven utility as a pharmacophore scaffold make it an indispensable tool for medicinal chemists and drug development professionals. In particular, its role as a precursor to potent p38 MAP kinase inhibitors underscores its importance in the ongoing search for novel therapeutics to treat inflammatory diseases. Continued exploration of this scaffold is likely to yield further discoveries in diverse areas of chemical and biological science.

References

- 1. 4-(1H-IMIDAZOL-2-YL)-BENZONITRILE | 98298-49-8 [amp.chemicalbook.com]

- 2. usbio.net [usbio.net]

- 3. chemuniverse.com [chemuniverse.com]

- 4. echemi.com [echemi.com]

- 5. Buy 4-(1H-imidazol-1-yl)benzonitrile | 25372-03-6 [smolecule.com]

- 6. Benzonitrile, p-imidazol-1-yl- | C10H7N3 | CID 135744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(1H-Benzimidazol-2-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. longdom.org [longdom.org]

- 10. Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Benzimidazolone p38 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijrpc.com [ijrpc.com]

- 14. 4-[1-(4-Cyanobenzyl)-1H-benzimidazol-2-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 15. echemi.com [echemi.com]

- 16. acrospharma.co.kr [acrospharma.co.kr]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Crystal Structure of 4-(1H-imidazol-2-yl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a detailed technical analysis of the crystal structure of 4-(1H-imidazol-2-yl)benzonitrile, a molecule of significant interest in medicinal chemistry and materials science. While a definitive, publicly available crystal structure for this specific compound is not yet determined, this document synthesizes data from closely related analogues, particularly 4-(1H-benzimidazol-2-yl)benzonitrile, to construct a predictive model of its crystallographic features. We will explore the critical roles of the imidazole and nitrile functional groups in directing intermolecular interactions and influencing solid-state packing. This guide also outlines the established experimental workflows for the synthesis, crystallization, and structural determination of such small molecules, providing a robust framework for future empirical studies.

Introduction: The Scientific Significance of Phenyl-Imidazoles

The imidazole ring is a foundational scaffold in a vast array of biological molecules and pharmaceutical agents.[1] Its unique electronic properties, including its aromaticity and ability to act as both a hydrogen bond donor and acceptor, make it a privileged structure in drug design. When coupled with a benzonitrile moiety, as in this compound, the resulting molecule possesses a unique combination of functionalities that are highly relevant for creating novel therapeutics and advanced materials.

The nitrile group is a versatile functional group in medicinal chemistry, often enhancing binding affinity to target proteins and improving pharmacokinetic profiles.[1] The imidazole-based framework is a key component in numerous biologically active compounds, with applications ranging from anticancer to antibacterial agents.[1] Understanding the three-dimensional arrangement of these molecules in the solid state is paramount for predicting their physical properties, such as solubility and stability, and for designing more effective derivatives.

Crystal engineering of imidazole-containing compounds often revolves around the predictable and robust N-H···N hydrogen bond, which typically forms extended chains or networks.[2][3] The interplay of this primary interaction with weaker forces, such as C-H···N, C-H···π, and π-π stacking interactions, dictates the final supramolecular architecture.[2][4][5] This guide will delve into the expected nature of these interactions for this compound.

Synthesis and Crystallization Workflow

The synthesis of phenyl-imidazole compounds is well-established. For this compound, a common synthetic route would likely involve the condensation of 4-cyanobenzaldehyde with glyoxal and ammonia, or a derivative thereof. While specific synthesis for this exact molecule is not detailed in the provided literature, the synthesis of the analogous 4-(1H-benzimidazol-2-yl)benzonitrile involves heating 4-formylbenzonitrile with o-phenylenediamine.[6]

The subsequent and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.[6]

Experimental Protocol: Single Crystal Growth

The following is a generalized but field-proven protocol for obtaining single crystals of small organic molecules like this compound.

Objective: To grow single crystals of sufficient size (>0.1 mm) and quality for X-ray crystallographic analysis.

Methodology: Slow Evaporation

-

Solvent Selection: A crucial step is to identify a suitable solvent or solvent system. The ideal solvent will dissolve the compound moderately at room temperature. A screening of common laboratory solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, and mixtures with water) is recommended.

-

Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at a slightly elevated temperature to ensure complete dissolution.

-

Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean, small vial. This removes any particulate matter that could act as unwanted nucleation sites.

-

Crystal Growth: Cover the vial with a cap that has been pierced with a fine needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a spatula or by decanting the mother liquor.

The entire workflow from synthesis to data collection is visualized in the diagram below.

Caption: Workflow for Crystal Structure Determination.

Predicted Crystal Structure and Intermolecular Interactions

In the absence of experimental data for this compound, we can construct a robust predictive model based on the known crystal structure of its close analog, 4-(1H-benzimidazol-2-yl)benzonitrile.[6]

Molecular Geometry

The molecule is expected to be largely planar. In the benzimidazole analogue, the dihedral angle between the benzimidazole and phenyl rings is a mere 3.87°.[6] A similar near-coplanarity is anticipated for this compound, which would facilitate efficient π-π stacking interactions in the crystal lattice.

Primary Intermolecular Interaction: N-H···N Hydrogen Bonding

The most significant intermolecular interaction governing the crystal packing will undoubtedly be the hydrogen bond between the N-H group of the imidazole ring (the donor) and the nitrogen atom of the nitrile group (the acceptor) of an adjacent molecule.[6] This interaction is a classic and highly reliable synthon in crystal engineering.

In the crystal structure of 4-(1H-benzimidazol-2-yl)benzonitrile, this N-H···N hydrogen bond links the molecules into zigzag chains running parallel to the b-axis.[6] A similar chain motif is the most probable arrangement for this compound.

Caption: Primary N-H···N Hydrogen Bond Motif.

Secondary and Weaker Interactions

While the N-H···N hydrogen bond will be the primary driver of the crystal packing, weaker interactions will fine-tune the three-dimensional architecture. These are likely to include:

-

π-π Stacking: The planar phenyl and imidazole rings are expected to engage in offset face-to-face stacking, contributing to the overall stability of the crystal lattice.

-

C-H···N Interactions: The hydrogen atoms on the phenyl and imidazole rings can act as weak hydrogen bond donors to the nitrogen atoms of nearby imidazole or nitrile groups.

-

Lone pair-π Interactions: The lone pair of electrons on the imidazole nitrogen can interact with the electron-deficient carbons of the nitrile groups on an adjacent molecule.[2]

Crystallographic Data (Predictive)

Based on the analysis of 4-(1H-benzimidazol-2-yl)benzonitrile, we can predict the likely crystallographic parameters for this compound.[6] This table serves as a hypothetical baseline for future experimental verification.

| Parameter | Predicted Value / Type | Rationale / Comparison |

| Chemical Formula | C₁₀H₇N₃ | Based on molecular structure. |

| Molecular Weight | 169.19 g/mol | Calculated from the chemical formula. |

| Crystal System | Monoclinic | A common crystal system for such organic molecules. The benzimidazole analogue is monoclinic.[6] |

| Space Group | P2₁/n or P2₁/c | These are common centrosymmetric space groups for monoclinic systems. The benzimidazole analogue crystallizes in P2₁/n.[6] |

| Molecules per Unit Cell (Z) | 4 | A typical value for this type of molecule in a monoclinic space group.[6] |

| Key Interactions | ||

| Hydrogen Bonding | Intermolecular N-H···N (imidazole to nitrile) | This is the strongest and most directional interaction, expected to form chains. Confirmed in the benzimidazole analogue.[6] |

| π-π Stacking | Present between aromatic rings | The predicted planarity of the molecule makes this interaction highly probable. Observed in many phenyl-imidazole structures.[7] |

| Bond Lengths (Å) | ||

| C≡N | ~1.14 Å | Typical length for a nitrile triple bond.[8] |

| C-C (phenyl) | 1.36 - 1.40 Å | Characteristic of a delocalized aromatic system.[8] |

| C-N (imidazole) | ~1.32 - 1.38 Å | Reflects the aromatic nature of the imidazole ring. |

| Key Angles (°) | ||

| C-C≡N | ~178-180° | The nitrile group is characteristically linear.[8] |

| Dihedral Angle | < 10° | The dihedral angle between the phenyl and imidazole rings is expected to be small, promoting planarity, similar to the benzimidazole analogue (3.87°).[6] |

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit predictive, overview of the crystal structure of this compound. By drawing on established principles of crystal engineering and detailed data from the closely related 4-(1H-benzimidazol-2-yl)benzonitrile, we have outlined the key structural features and intermolecular interactions that are expected to define its solid-state architecture. The dominant N-H···N hydrogen bonding motif, leading to the formation of molecular chains, is predicted to be the defining characteristic of the crystal packing.

The next crucial step is the empirical determination of this crystal structure through single-crystal X-ray diffraction. The protocols and predictive data presented herein offer a solid foundation for such an investigation. A solved structure would not only confirm or refine these predictions but also provide invaluable data for the rational design of new pharmaceuticals and functional materials based on this promising molecular scaffold.

References

- 1. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. journals.iucr.org [journals.iucr.org]

- 5. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge [mdpi.com]

- 6. 4-(1H-Benzimidazol-2-yl)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-[1-(4-Cyanobenzyl)-1H-benzimidazol-2-yl]benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure and Hirshfeld surface analysis of 4-[4-(1H-benzo[d]imidazol-2-yl)phenoxy]phthalonitrile dimethyl sulfoxide monosolvate - PMC [pmc.ncbi.nlm.nih.gov]

spectroscopic data of 4-(1H-imidazol-2-yl)benzonitrile

An In-depth Technical Guide to the Spectroscopic Characterization of 4-(1H-imidazol-2-yl)benzonitrile

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound (CAS No. 98298-49-8), a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] As direct, published experimental spectra for this specific molecule are not widely available, this document serves as an expert-driven, predictive guide. We will detail the underlying principles, step-by-step experimental protocols, and expected data for core analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The methodologies and interpretations are grounded in established spectroscopic principles and data from analogous structures, providing researchers with a robust, self-validating system for structural confirmation and purity assessment.

Introduction: The Molecular Blueprint

This compound is a bifunctional aromatic compound featuring a benzonitrile moiety linked to the C2 position of an imidazole ring. Its molecular formula is C₁₀H₇N₃ with a molecular weight of 169.18 g/mol .[2][3] The imidazole ring is a critical pharmacophore in many biologically active molecules, while the nitrile group is a versatile synthetic handle.[4] Accurate and unambiguous structural elucidation is the cornerstone of any research and development program. This guide establishes the expected spectroscopic signature of this molecule, empowering researchers to confidently verify its synthesis and purity.

Below is the chemical structure and a workflow diagram outlining the comprehensive characterization process.

Caption: Chemical structure of this compound.

Caption: Workflow for comprehensive spectroscopic characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Skeleton

Expertise & Rationale

NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity of an organic molecule. For this compound, ¹H NMR will confirm the number and environment of all protons, particularly the substitution pattern on the benzene ring and the integrity of the imidazole ring. ¹³C NMR complements this by mapping the carbon framework. We recommend acquisition in a solvent like DMSO-d₆, which is adept at solubilizing polar heterocyclic compounds and allows for clear observation of the exchangeable N-H proton.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if the spectrometer is not calibrated to the solvent residual peak.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[5] Ensure the instrument is properly tuned and shimmed for optimal resolution.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -2 to 16 ppm.

-

Acquisition Time: ~3 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: ~1.5 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Predicted Spectroscopic Data & Interpretation

The following tables summarize the expected NMR signals. Chemical shifts are predicted based on the analysis of similar structures.[6][7][8]

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Integration | Assignment |

|---|---|---|---|---|

| ~13.0 | br s | - | 1H | Imidazole N-H |

| ~8.20 | d | ~8.4 | 2H | Benzonitrile H-2', H-6' |

| ~7.95 | d | ~8.4 | 2H | Benzonitrile H-3', H-5' |

| ~7.40 | s | - | 2H | Imidazole H-4, H-5 |

Interpretation:

-

The two doublets in the aromatic region (~8.20 and ~7.95 ppm) are characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the electron-withdrawing imidazole group (H-2', H-6') are expected to be further downfield than those ortho to the nitrile group (H-3', H-5').

-

The two imidazole protons (H-4, H-5) are chemically equivalent due to tautomerism and are expected to appear as a single signal.

-

The N-H proton is expected as a broad singlet at a very downfield chemical shift, which will disappear upon D₂O exchange.

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Predicted Shift (δ, ppm) | Assignment |

|---|---|

| ~145.0 | Imidazole C-2 |

| ~133.0 | Benzonitrile C-3', C-5' |

| ~132.5 | Benzonitrile C-1' |

| ~129.5 | Benzonitrile C-2', C-6' |

| ~122.0 | Imidazole C-4, C-5 |

| ~118.5 | Nitrile C≡N |

| ~111.0 | Benzonitrile C-4' |

Interpretation:

-

The nitrile carbon (C≡N) is expected around 118.5 ppm.[9]

-

The imidazole C-2, being attached to the aromatic ring and between two nitrogen atoms, will be the most downfield carbon of the heterocyclic ring.

-

Four distinct signals are expected for the benzonitrile ring carbons, confirming the para-substitution pattern.

Caption: Numbering scheme for NMR signal assignment.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Rationale

FT-IR spectroscopy is an exceptionally rapid and reliable method for confirming the presence of key functional groups. For this target molecule, the most diagnostic absorption band is the C≡N (nitrile) stretch. This vibration gives rise to a sharp, intense signal in a region of the spectrum that is typically uncongested, making it an unmistakable marker. Additionally, IR can confirm the presence of the N-H bond and the aromatic C-H and C=C bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer equipped with a single-reflection diamond ATR accessory.

-

Background Scan: Clean the ATR crystal with isopropanol and acquire a background spectrum of the empty stage. This is crucial for removing atmospheric (CO₂, H₂O) and instrumental artifacts.

-

Sample Analysis: Place a small amount (1-2 mg) of the solid sample onto the ATR crystal. Apply consistent pressure using the built-in clamp to ensure good contact.

-

Data Acquisition: Collect the spectrum over the range of 4000–400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.

Predicted Spectroscopic Data & Interpretation

Table 3: Predicted IR Absorption Bands

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3300 - 3100 | Broad, Medium | N-H Stretch | Imidazole N-H |

| 3150 - 3050 | Medium-Weak | C-H Stretch | Aromatic C-H |

| 2230 - 2220 | Sharp, Strong | C≡N Stretch | Nitrile |

| 1610 - 1580 | Medium | C=C Stretch | Aromatic Ring |

| 1550 - 1480 | Medium-Strong | C=N / C=C Stretch | Imidazole Ring |

| 850 - 810 | Strong | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |

Interpretation:

-

The definitive peak for structural confirmation is the sharp, strong nitrile absorption expected around 2225 cm⁻¹.[10] Its presence is a primary validation point.

-

A broad band above 3100 cm⁻¹ indicates the N-H stretching, characteristic of the imidazole group, with broadening due to intermolecular hydrogen bonding.[11]

-

The presence of sharp peaks just above 3000 cm⁻¹ (aromatic C-H) and a strong out-of-plane bending peak around 830 cm⁻¹ further supports the 1,4-disubstituted aromatic structure.

Mass Spectrometry: Confirming Molecular Identity

Expertise & Rationale

Mass spectrometry provides two critical pieces of information: the molecular weight and, with high-resolution instruments, the elemental formula. Electrospray ionization (ESI) is the preferred method as it is a soft ionization technique that will keep the molecule intact, primarily forming the protonated molecular ion [M+H]⁺. This analysis unequivocally confirms that the synthesized compound has the correct mass and formula.

Experimental Protocol: High-Resolution ESI-MS (ESI-TOF)

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.[12] Calibrate the instrument immediately prior to analysis using a known standard to ensure high mass accuracy.

-

Infusion: Introduce the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min) via a syringe pump.

-

Data Acquisition:

-

Ionization Mode: Positive ion mode.

-

Mass Range: m/z 50–500.

-

Source Parameters: Optimize capillary voltage (~3.5 kV), nebulizer gas pressure, and drying gas temperature and flow to achieve a stable signal.

-

Predicted Spectroscopic Data & Interpretation

Table 4: Predicted High-Resolution Mass Spectrometry Data

| Ion Species | Calculated m/z | Observed m/z | Interpretation |

|---|---|---|---|

| [C₁₀H₈N₃]⁺ ([M+H]⁺) | 170.0767 | Within 5 ppm | Protonated Molecular Ion |

| [C₁₀H₇N₂]⁺ | 143.0658 | - | Loss of HCN (27.01 Da) |

| [C₈H₆N]⁺ | 116.0546 | - | Fragmentation of imidazole |

Interpretation:

-

Primary Confirmation: The most crucial observation will be the base peak corresponding to the protonated molecule, [M+H]⁺. For C₁₀H₇N₃, the exact mass of the neutral molecule is 169.0639. The protonated species [C₁₀H₈N₃]⁺ has a calculated m/z of 170.0767.[2] An observed mass within 5 ppm of this value provides extremely high confidence in the elemental composition.

-

Fragmentation Analysis: Under slightly higher energy conditions (in-source CID), fragmentation can be observed. The most likely fragmentation pathway is the loss of hydrogen cyanide (HCN) from the nitrile group, resulting in a fragment at m/z ~143. This provides secondary structural support.

Caption: Predicted primary fragmentation pathway in ESI-MS.

Conclusion

The structural integrity of this compound can be confidently established through a synergistic application of NMR, IR, and MS. The key identifying features are:

-

NMR: A 1,4-disubstituted aromatic pattern and characteristic imidazole proton/carbon signals.

-

IR: A sharp and strong nitrile (C≡N) stretch near 2225 cm⁻¹.

-

HRMS: A protonated molecular ion [M+H]⁺ with an m/z value matching the calculated exact mass of 170.0767.

By following the protocols and matching experimental results to the predictive data outlined in this guide, researchers can achieve an authoritative and trustworthy characterization of this valuable chemical entity.

References

- 1. This compound Research Chemical [benchchem.com]

- 2. usbio.net [usbio.net]

- 3. chemuniverse.com [chemuniverse.com]

- 4. ijrpc.com [ijrpc.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 10. Buy 4-(1H-imidazol-1-yl)benzonitrile | 25372-03-6 [smolecule.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the ¹H NMR Spectroscopic Analysis of 4-(1H-imidazol-2-yl)benzonitrile

Abstract

This technical guide provides a comprehensive analysis of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of 4-(1H-imidazol-2-yl)benzonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. As unambiguous structural confirmation and purity assessment are critical in drug development and scientific research, this document serves as an expert-level resource for scientists. We delve into the theoretical underpinnings of the spectrum, present a detailed experimental protocol for data acquisition, and offer a thorough interpretation of the spectral features. The causality behind experimental choices, such as solvent selection, and the analysis of complex spectral patterns are explained to provide field-proven insights.

Introduction

This compound is a bifunctional organic molecule featuring a polar imidazole ring coupled with a cyano-substituted phenyl group. This unique combination of heterocycles imparts specific electronic and steric properties, making it a valuable scaffold in the design of novel therapeutic agents and functional materials. The imidazole moiety can act as a hydrogen bond donor/acceptor and a ligand for metal ions, while the benzonitrile group offers a site for further chemical modification and contributes to the molecule's overall polarity and rigidity.

Given its potential applications, rigorous structural characterization is paramount. ¹H NMR spectroscopy is the cornerstone technique for the structural elucidation of organic molecules in solution. It provides detailed information about the electronic environment of each proton, their connectivity through scalar coupling, and their relative abundance. This guide offers an authoritative analysis of the ¹H NMR spectrum to ensure the compound's identity and purity.

Theoretical Considerations for the ¹H NMR of this compound

The structure of this compound presents distinct sets of protons whose signals are predictable based on established principles of NMR spectroscopy. The key features arise from the two aromatic systems: the benzonitrile ring and the imidazole ring.

-

Benzonitrile Protons: The protons on the 1,4-disubstituted benzene ring are expected to appear as a characteristic AA'BB' system. Due to the strong electron-withdrawing nature of both the nitrile (-CN) group and the imidazole substituent, all protons on this ring will be "deshielded" and resonate at a relatively high chemical shift (downfield).[1] The protons ortho to the cyano group (H-B) are typically shifted further downfield than those ortho to the imidazole ring (H-A). These two sets of protons will appear as two distinct doublets, assuming the coupling between them is resolved.

-

Imidazole Protons: The imidazole ring contains three protons: two chemically non-equivalent C-H protons (H-4' and H-5') and one N-H proton. In many solvents, the H-4' and H-5' protons might appear as two distinct singlets or narrowly coupled doublets. The N-H proton is labile and its signal is highly dependent on the solvent, temperature, and concentration. Its signal can range from being a sharp singlet to a very broad resonance, or it may be unobservable due to rapid chemical exchange with residual water or other protic species.

-

Solvent Choice and N-H Exchange: The choice of deuterated solvent is critical. In solvents like chloroform-d (CDCl₃), the N-H proton exchange can be fast, leading to significant peak broadening. In contrast, hydrogen-bond accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) can slow this exchange rate considerably.[2][3] This interaction makes the N-H proton less labile and allows it to be observed as a distinct, though often broad, signal at a very high chemical shift (typically >12 ppm). Therefore, DMSO-d₆ is the solvent of choice for unambiguously characterizing N-H containing imidazoles.[2]

Experimental Protocol: High-Fidelity ¹H NMR Acquisition

This protocol is designed to yield a high-resolution spectrum suitable for full structural assignment and purity analysis.

3.1. Sample Preparation

-

Massing: Accurately weigh approximately 5-10 mg of the this compound sample.

-

Solvent Selection: Use high-purity deuterated dimethyl sulfoxide (DMSO-d₆, ≥99.8% D). The use of this solvent is a deliberate choice to slow the N-H proton exchange, ensuring its observation.

-

Dissolution: Transfer the sample to a clean, dry NMR tube. Add approximately 0.6-0.7 mL of DMSO-d₆.

-

Homogenization: Securely cap the tube and gently vortex or invert it until the sample is completely dissolved. A brief application of heat from a heat gun may be used if solubility is poor, but the sample should be allowed to return to room temperature before analysis.

3.2. Spectrometer Configuration

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

Pulse Program: Standard single-pulse acquisition.

-

Acquisition Parameters:

-

Number of Scans: 16-32 scans. This is a balance between achieving a good signal-to-noise ratio and minimizing experiment time.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay ensures full relaxation of all protons, leading to accurate integration.

-

Spectral Width: 0-16 ppm. This range is sufficient to capture all aromatic and exchangeable protons.

-

-

Processing:

-

Apply a Fourier transform with an exponential line broadening of 0.3 Hz.

-

Manually phase the spectrum and correct the baseline.

-

Calibrate the chemical shift axis by referencing the residual DMSO solvent peak to δ 2.50 ppm.

-

Spectral Analysis and Interpretation

The ¹H NMR spectrum of this compound in DMSO-d₆ is predicted to show four distinct signals in the aromatic region and one broad signal for the N-H proton far downfield.

Molecular Structure and Proton Labeling

The diagram below illustrates the molecular structure with the IUPAC numbering system and proton labels used for spectral assignment.

Caption: Molecular structure with proton assignments.

Predicted ¹H NMR Data

The following table summarizes the anticipated chemical shifts, multiplicities, coupling constants, and integrations for the compound. These values are estimated based on data from analogous structures such as 2-phenylbenzimidazole and substituted benzonitriles.[4][5][6]

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| N-H | ~13.0 | Broad Singlet | - | 1H | Imidazole N-H |

| H-A | ~8.25 | Doublet | ~8.4 | 2H | Benzonitrile C2-H, C6-H |

| H-B | ~7.95 | Doublet | ~8.4 | 2H | Benzonitrile C3-H, C5-H |

| H-4'/H-5' | ~7.75 | Singlet | - | 1H | Imidazole C4'-H or C5'-H |

| H-5'/H-4' | ~7.40 | Singlet | - | 1H | Imidazole C5'-H or C4'-H |

Detailed Peak Assignment

-

δ ~13.0 ppm (N-H): This very downfield, broad signal is characteristic of the imidazole N-H proton in DMSO-d₆.[5][6] Its broadness is due to quadrupolar coupling with the adjacent ¹⁴N nucleus and residual chemical exchange.

-

δ ~8.25 ppm (H-A): This doublet, integrating to 2H, is assigned to the protons ortho to the imidazole substituent. They are deshielded by the imidazole ring and are coupled to the H-B protons.

-

δ ~7.95 ppm (H-B): This doublet, also integrating to 2H, is assigned to the protons ortho to the electron-withdrawing cyano group. They are coupled to the H-A protons, giving rise to a matching coupling constant.

-

δ ~7.75 and ~7.40 ppm (H-4'/H-5'): These two signals, expected to be singlets or very finely split doublets, are assigned to the two C-H protons on the imidazole ring. The slight difference in their chemical environment makes them non-equivalent. Unambiguous assignment of H-4' versus H-5' would typically require 2D NMR experiments like NOESY.

Advanced Insights: The Analytical Workflow

The process of confirming the structure of this compound using ¹H NMR is a systematic workflow. This process ensures that the data is reliable and the interpretation is robust, which is a cornerstone of trustworthy scientific validation.

Caption: Workflow for ¹H NMR structural verification.

Conclusion

The ¹H NMR spectrum provides a unique fingerprint for this compound. Through careful selection of experimental parameters, particularly the use of DMSO-d₆ as the solvent, all seven distinct protons of the molecule can be observed and assigned. The characteristic downfield signals of the benzonitrile AA'BB' system, the two imidazole C-H singlets, and the highly deshielded, broad N-H resonance collectively provide unequivocal confirmation of the molecular structure. This guide equips researchers with the necessary theoretical knowledge and practical steps to confidently perform and interpret this critical analytical measurement.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of 4-(1H-imidazol-2-yl)benzonitrile

Abstract: This technical guide provides a comprehensive framework for the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 4-(1H-imidazol-2-yl)benzonitrile, a heterocyclic molecule of significant interest in medicinal chemistry and materials science. This document moves beyond a standard procedural outline, offering in-depth theoretical grounding, predictive analysis, and a robust experimental protocol designed for unambiguous structural elucidation. We will address the critical challenge of prototropic tautomerism inherent to the imidazole moiety and its profound impact on solution-state NMR spectra. Methodologies for overcoming these challenges, including the strategic selection of experimental parameters and the potential application of advanced NMR techniques, are discussed. This guide is intended for researchers, scientists, and drug development professionals who require a definitive understanding of this molecule's structural characteristics.

Introduction: The Structural Significance of this compound

This compound is a bifunctional organic molecule featuring a benzonitrile group linked to an imidazole ring. This unique combination of a hydrogen bond donor/acceptor system (imidazole) and a polar, electron-withdrawing group (benzonitrile) makes it a valuable scaffold in drug discovery and the design of functional materials. Accurate and complete structural characterization is the bedrock of understanding its chemical behavior and biological activity.

¹³C NMR spectroscopy is an indispensable tool for this purpose, providing direct insight into the carbon framework of the molecule. However, the unique electronic environment and dynamic behavior of the imidazole ring present specific challenges that require a nuanced approach to both data acquisition and interpretation. This guide will illuminate these complexities and provide a clear path to successful analysis.

Molecular Structure and Carbon Numbering System

For clarity and consistency throughout this analysis, the following carbon numbering system will be used. This systematic assignment is crucial for the subsequent prediction and assignment of ¹³C NMR chemical shifts.

FT-IR spectrum of 4-(1H-imidazol-2-yl)benzonitrile

An In-Depth Technical Guide to the FT-IR Analysis of 4-(1H-imidazol-2-yl)benzonitrile

Abstract

This technical guide provides a comprehensive theoretical and practical framework for the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. This molecule, possessing a unique combination of a nitrile, an imidazole, and a disubstituted aromatic ring, presents a distinct infrared spectrum vital for its identification and characterization in research and drug development. This document, intended for scientists and researchers, delves into the fundamental vibrational modes of the constituent functional groups, presents a predicted FT-IR spectrum with detailed band assignments, outlines a rigorous experimental protocol for data acquisition, and discusses key aspects of spectral interpretation.

Introduction: The Role of FT-IR in Characterizing Complex Heterocycles

In the landscape of medicinal chemistry and materials science, nitrogen-containing heterocyclic compounds are of paramount importance. This compound is a notable scaffold, integrating three key functionalities: the catalytically and biologically active imidazole ring, the versatile benzonitrile group, and a rigid 1,4-disubstituted aromatic linker. Characterizing such molecules is the bedrock of development, and FT-IR spectroscopy serves as a rapid, non-destructive, and highly informative first-line analytical technique.

The utility of FT-IR lies in its ability to probe the vibrational modes of molecules. Covalent bonds vibrate at specific frequencies corresponding to the energy of infrared radiation. By identifying the absorption frequencies, we can confirm the presence of key functional groups, ascertain structural features like substitution patterns, and investigate intermolecular interactions such as hydrogen bonding. This guide provides the foundational knowledge required to expertly acquire and interpret the .

Molecular Structure and Predicted Vibrational Analysis

The infrared spectrum of this compound is a composite of the vibrational modes of its three primary structural components: the imidazole ring, the nitrile group, and the para-substituted benzene ring. Understanding the characteristic absorptions of each is crucial for a complete spectral assignment.

Imidazole Ring Vibrations

The imidazole ring gives rise to several characteristic bands.

-

N-H Stretching: The N-H bond in the imidazole ring is expected to produce a broad absorption band in the 3500-3000 cm⁻¹ region due to intermolecular hydrogen bonding in the solid state.[1] The broadness is a direct consequence of a population of molecules with slightly different hydrogen bond strengths. In isolated, gas-phase studies, this vibration appears as a sharp band around 3518 cm⁻¹, but in a condensed phase, this is rarely observed.[2][3]

-

Aromatic C-H Stretching: The C-H bonds on the imidazole ring, being part of an aromatic system, will exhibit stretching vibrations in the 3150-3000 cm⁻¹ range.[1][4] These are typically of weak to medium intensity.

-

Ring Stretching (C=N and C=C): The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the imidazole ring appear in the 1650-1400 cm⁻¹ region.[1][5] These bands are often sharp and can be sensitive to substitution on the ring. Specifically, C=N stretching vibrations can be observed around 1525 cm⁻¹.[5]

-

In-Plane and Out-of-Plane Bending: A series of bands corresponding to in-plane and out-of-plane bending of the ring's C-H and N-H bonds can be found in the fingerprint region, typically below 1300 cm⁻¹.

Benzonitrile Moiety Vibrations

The benzonitrile portion of the molecule provides some of the most distinct and diagnostically useful peaks.

-

C≡N Stretching: The nitrile group (C≡N) is a powerful infrared chromophore. It gives rise to a sharp and intense absorption peak. For aromatic nitriles, this peak is typically found between 2240 and 2220 cm⁻¹.[6] The conjugation of the nitrile with the aromatic ring weakens the C≡N bond slightly, lowering its stretching frequency compared to saturated nitriles (2260-2240 cm⁻¹).[6][7] This peak is one of the most reliable markers for the presence of the nitrile functionality, as few other groups absorb in this region.[8]

-

Aromatic C-H Stretching: The C-H bonds on the benzene ring will show stretching absorptions at slightly higher frequencies than aliphatic C-H bonds, typically in the 3100-3000 cm⁻¹ range.[9][10] These often appear as a cluster of small, sharp peaks just to the left of the 3000 cm⁻¹ mark on the spectrum.

Para-Disubstituted Benzene Ring Vibrations

The substitution pattern on the benzene ring can be elucidated by examining two key regions.

-

In-Ring C=C Stretching: Aromatic ring C=C stretching vibrations produce a set of characteristic bands in the 1600-1400 cm⁻¹ region.[9][10] These are often sharp and can appear as a pair of bands around 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-H Out-of-Plane (OOP) Bending: The most definitive evidence for a 1,4-(para)-disubstitution pattern comes from the C-H out-of-plane bending region. For para-substituted rings, a strong, sharp absorption band is expected between 860 and 800 cm⁻¹. This band arises from the synchronous bending vibration of the two adjacent hydrogen atoms on the ring.

Summary of Predicted FT-IR Absorption Bands

The following table synthesizes the expected vibrational frequencies for this compound based on the analysis of its constituent functional groups.

| Wavenumber (cm⁻¹) | Functional Group & Vibrational Mode | Expected Intensity | Notes |

| 3500 - 3000 (Broad) | Imidazole: N-H Stretch | Medium - Strong | Broadness due to solid-state hydrogen bonding.[1] |

| 3150 - 3000 | Aromatic C-H Stretch (Imidazole & Benzene) | Weak - Medium | Typically multiple sharp peaks observed just above 3000 cm⁻¹.[4][9] |

| 2240 - 2220 | Benzonitrile: C≡N Stretch | Strong, Sharp | Highly diagnostic peak. Position indicates conjugation with the aromatic ring.[6][7] |

| 1620 - 1580 | Aromatic C=C Ring Stretch | Medium | Often appears as a doublet. |

| 1550 - 1450 | Imidazole & Benzene Ring Stretches | Medium - Strong | A complex region with overlapping C=C and C=N stretching modes.[1][5] |

| 860 - 800 | Benzene: C-H Out-of-Plane Bend | Strong, Sharp | Characteristic of 1,4-(para) disubstitution. |

| Below 1300 | Fingerprint Region | Variable | Contains complex C-H, N-H, and ring bending and deformation modes. Useful for confirmation.[10] |

Experimental Protocol: Acquiring a High-Quality Spectrum

The following protocol details the steps for acquiring a solid-state FT-IR spectrum using the potassium bromide (KBr) pellet technique. This method is chosen for its ability to produce high-quality, transmission-like spectra for solid samples.

Causality Behind Experimental Choices

-

KBr as a Matrix: Potassium bromide is used because it is transparent to infrared radiation over the standard mid-IR range (4000-400 cm⁻¹) and has a refractive index that can be matched to the sample upon pressing, which minimizes scattering losses (Christiansen effect).

-

Grinding: The sample must be ground to a particle size smaller than the wavelength of the incident IR radiation to reduce scattering and produce sharp, well-defined peaks.

-

Drying: KBr is hygroscopic. Any absorbed water will introduce a very broad O-H stretching band around 3400 cm⁻¹ and a bending mode around 1640 cm⁻¹, which can obscure important sample features, particularly the N-H stretch. Therefore, all materials must be scrupulously dried.

Step-by-Step Methodology

-

Preparation: Place a small amount (100-200 mg) of FT-IR grade KBr powder in an agate mortar. Heat in an oven at 110°C for at least 2 hours to remove adsorbed water. Allow to cool in a desiccator.

-

Sample Addition: Add approximately 1-2 mg of the this compound sample to the dried KBr in the mortar. The optimal sample-to-KBr ratio is about 1:100.

-

Grinding: Grind the mixture thoroughly with an agate pestle for 3-5 minutes until it becomes a fine, homogeneous powder with a consistent, flour-like texture.

-

Pellet Pressing: Transfer a small amount of the mixture into a pellet press die. Assemble the press and apply pressure (typically 7-10 tons) for 2-3 minutes to form a translucent or transparent pellet.

-

Background Spectrum: Ensure the spectrometer's sample compartment is empty. Run a background scan to measure the spectrum of the ambient atmosphere (H₂O, CO₂). This will be automatically subtracted from the sample spectrum.

-

Sample Spectrum: Mount the KBr pellet in the sample holder within the spectrometer.

-

Data Acquisition: Collect the spectrum using the parameters specified in Table 2.

-

Data Processing: The resulting spectrum should be baseline-corrected if necessary and peak-picked to identify the precise wavenumbers of the absorption maxima.

Spectrometer Parameters

| Parameter | Recommended Setting | Rationale |

| Spectral Range | 4000 - 400 cm⁻¹ | Covers the entire mid-infrared region where fundamental vibrations occur. |

| Resolution | 4 cm⁻¹ | Sufficient for resolving most features in a solid-state spectrum. |

| Number of Scans | 16 - 32 | Improves signal-to-noise ratio by averaging out random noise. |

| Apodization | Happ-Genzel | A standard function that provides a good balance of peak shape and noise. |

Experimental Workflow Diagram

Caption: Workflow for obtaining the FT-IR spectrum via the KBr pellet method.

Visualization of Key Molecular Vibrations

To further clarify the origins of the primary absorption bands, the following diagram illustrates the key vibrational modes within the this compound structure.

References

- 1. arar.sci.am [arar.sci.am]

- 2. Strained hydrogen bonding in imidazole trimer: a combined infrared, Raman, and theory study - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP00399A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

Mass Spectrometry of 4-(1H-imidazol-2-yl)benzonitrile: An In-depth Technical Guide

Introduction: Unveiling the Molecular Blueprint

In the landscape of contemporary drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. 4-(1H-imidazol-2-yl)benzonitrile, a heterocyclic compound featuring a benzonitrile moiety linked to an imidazole ring, represents a scaffold of significant interest in medicinal chemistry.[1] Its unique architecture, combining a hydrogen bond donor/acceptor system with an aromatic nitrile, presents both opportunities and challenges for analytical characterization. Mass spectrometry, a cornerstone of modern analytical science, offers unparalleled sensitivity and structural insight, making it an indispensable tool for the comprehensive analysis of such molecules.

This technical guide provides a detailed exploration of the mass spectrometric behavior of this compound. We will delve into the principles of ionization, predict fragmentation pathways based on established chemical logic, and outline robust experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of how to leverage mass spectrometry for the characterization of complex heterocyclic compounds.

Molecular Profile and Expected Ionization

Before delving into fragmentation analysis, it is crucial to establish the fundamental molecular properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇N₃ | [2] |

| Molecular Weight | 169.18 g/mol | [2][3] |

| Structure | A benzonitrile ring substituted with a 1H-imidazole ring at the 4-position. | [1] |